molecular formula C12H17BrN2O B7557302 N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide

Cat. No. B7557302
M. Wt: 285.18 g/mol
InChI Key: HLWVPXPXKXUVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide, also known as Brorphine, is a synthetic opioid that has gained significant attention in the research community due to its potential therapeutic applications. It is a derivative of the opioid agonist drug buprenorphine, which is commonly used for pain management and opioid addiction treatment. Brorphine is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.

Mechanism of Action

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide works by binding to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. It is a partial agonist, which means that it activates the receptor to a lesser extent than full agonists like morphine. This partial activation results in a lower risk of respiratory depression and other side effects associated with opioids.
Biochemical and Physiological Effects:
N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has been found to produce similar effects to other opioids, including pain relief, sedation, and euphoria. However, it has also been found to have unique effects, such as anxiolysis and antidepressant-like effects. Additionally, N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has been found to have a longer duration of action than buprenorphine, which could make it a more effective treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide in lab experiments is its potency. It has been found to be several times more potent than buprenorphine, which means that smaller doses can be used in experiments. Additionally, its lower abuse potential makes it a safer alternative to other opioids. However, one limitation of using N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide is its relative newness, which means that there is still much to be learned about its effects and potential applications.

Future Directions

There are several potential future directions for research on N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide. One area of interest is its potential as a treatment for chronic pain. Because of its longer duration of action and lower risk of side effects, it could be a more effective alternative to other opioids for long-term pain management. Additionally, N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has shown promise as a treatment for opioid addiction, and further research could lead to the development of new addiction treatments. Finally, more research is needed to fully understand the biochemical and physiological effects of N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis method for N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide involves the reaction of buprenorphine with bromine in the presence of a catalyst. The resulting compound is then reacted with methylamine to produce N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide. The process is relatively simple and can be carried out in a laboratory setting using standard equipment.

Scientific Research Applications

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has shown promise in the treatment of pain and opioid addiction. It has been found to be a potent analgesic in animal studies and has been shown to be effective in reducing withdrawal symptoms in opioid-dependent rats. Additionally, N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has been found to have a lower abuse potential than other opioids, making it a potential alternative for opioid addiction treatment.

properties

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-12(2,15-11(16)8-14-3)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWVPXPXKXUVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide

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